molecular formula C13H9BrN2 B123250 9-Amino-2-bromoacridine CAS No. 157996-59-3

9-Amino-2-bromoacridine

Cat. No. B123250
M. Wt: 273.13 g/mol
InChI Key: SGHQDINYPPBLCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Fluorophore 1,8-naphthilamide was linked to 2-bromoacridine through an ethylenediamine spacer using a succinct synthetic route to give a bromoacridine-linked, bifunctional fluorophore conjugate for the detection of triplex DNA . The 9-amino acridines were synthesized by reacting 6,9-dichloro-2-methoxyacridine with the appropriate amines in the presence of K2CO3 and DMF .


Molecular Structure Analysis

Acridine derivatives are identified by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations . The introduction of a bulky bromine atom at position C2 redirects specificity for triplex over duplex DNA .


Chemical Reactions Analysis

The synthesised 2-bromoacridine-linked fluorophore conjugate had good selectivity for the representative triplex DNA target sequence d (T*A.T) 20 compared with double-stranded d (T.A) 20, single-stranded dT 20 or d (G/A) 19 DNA sequences .


Physical And Chemical Properties Analysis

Acridine derivatives are characterized by unique physical and chemical properties, biological activities, and industrial applications . They are non-volatile crystalline solids, which melt or decompose at fairly high temperatures . Amino acids possess high dielectric constants and high dipole moment, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms .

Scientific Research Applications

1. Ribosome Biogenesis Inhibition

9-Aminoacridine compounds, including 9-Amino-2-bromoacridine, have been studied for their effects on ribosome biogenesis. Specifically, 9-aminoacridine (9AA) inhibits both the transcription and processing of ribosomal RNA precursors (pre-rRNA), thereby affecting ribosome biogenesis in mammalian cells. This property suggests potential applications in developing new ribosome biogenesis inhibitors (Anikin & Pestov, 2022).

2. Photoactive Precursors in Neurotransmitter Release

9-Bromomethylacridine, a derivative, has been used to develop photoactive precursors for neurotransmitter amino acids. This compound, when irradiated, results in the release of active molecules in short times, indicating its potential use in controlled release mechanisms (Piloto et al., 2013).

3. Therapeutic Applications

Historically, 9-aminoacridines have played a significant role in treating protozoal infections and are now being explored for cancer, viral, and prion disease treatments. Their conjugation with biomolecules like peptides and proteins can modulate their activity and bioavailability, indicating their versatile therapeutic applications (Šebestík et al., 2007).

4. Chemical Synthesis and Modification

Studies have also focused on the chemical properties of acridines, such as their alkylation reactions. For instance, 9-Methylacridine was identified as an effective ligand to promote C(sp3)–H and C(sp2)–H alkylation, which is valuable in synthesizing unnatural amino acids and various organic compounds (Zhu et al., 2014).

5. Interaction with Biological Molecules

9-Aminoacridines, including 9-Amino-2-bromoacridine, exhibit interactions with biological molecules like DNA and RNA. They have been shown to hydrolyze at the C9-N15 bond, leading to the formation of acridones. This property can be pivotal in understanding their biological interactions and stability (Goodell et al., 2006).

Safety And Hazards

The safety data sheet for 9-Bromoacridine, a similar compound, suggests that it is combustible and special protective actions for firefighters include wearing self-contained breathing apparatus if necessary . Personal precautions, protective equipment, and emergency procedures include using personal protective equipment and avoiding dust formation .

Future Directions

With the current massive increases in drug-resistant bacterial infection, new acridine derivatives may be of use . In addition, the topical utilization of aminoacridines in conjunction with directed low-power light offers bactericidal action at much lower doses . The PET assay approach could be extended to the use of the acridine conjugate with the simplicity of using bromine substitution within the acridine ligand to promote recognition and binding to triplex DNA .

properties

IUPAC Name

2-bromoacridin-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHQDINYPPBLCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166338
Record name 9-Amino-2-bromoacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Amino-2-bromoacridine

CAS RN

157996-59-3
Record name 9-Amino-2-bromoacridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157996593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Amino-2-bromoacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
H Tomosaka, S Omata, K Anzai - Bioscience, biotechnology, and …, 1994 - jstage.jst.go.jp
… Discussion The frameshift mutagen 9-aminoacridine (1) and the toxin 9-amino-2-bromoacridine (3) were acetylated to 9-acetylaminoacridine (5) and 9-acetylamino-2-bromoacridine (6) …
Number of citations: 14 www.jstage.jst.go.jp
H Tomosaka, K Anzai, S Omata - Bioscience, biotechnology, and …, 1995 - Taylor & Francis
… Intercalators: A, 9-aminoacridine; B, 9-amino-2-bromoacridine; C. 9-amino-2,7tration of … Compound 1, 9-amino-2-nitroacridine (2), 9-amino-2bromoacridine (3), and 9-amino-2,7-…
Number of citations: 3 www.tandfonline.com
H Tomosaka, S Omata, E Hasegawa… - Bioscience …, 1997 - jstage.jst.go.jp
… 9-Amino-2-chloroacridine (5) CI H 9-Amino-2-bromoacridine (6) Br H 9—Amino-2-iod0acridine (7) IH … However, 9-amino-2-bromoacridine (6) and 9-amino-2-iodoacridine …
Number of citations: 23 www.jstage.jst.go.jp
A FrameshiftMutagenicity
Number of citations: 0
H ToMosAKA, S Departmentoj'Biosystem
Number of citations: 0

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